molecular formula C15H10N2O4 B11725037 3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11725037
M. Wt: 282.25 g/mol
InChI Key: DSBYPNVFRAFCAS-UHFFFAOYSA-N
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Description

3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a nitrophenyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2,3-dihydro-1H-indol-2-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives with potential biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one include other indole derivatives with different substituents on the indole ring or phenyl group. These compounds may share some biological activities but differ in their potency and specificity. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-6-5-9(8-13(14)17(20)21)7-11-10-3-1-2-4-12(10)16-15(11)19/h1-8,18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYPNVFRAFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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